T-705RTP

Descripción

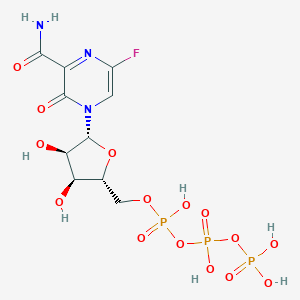

Structure

3D Structure

Propiedades

IUPAC Name |

[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN3O15P3/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H,22,23)(H,24,25)(H2,19,20,21)/t3-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKPXXBDUCDZDA-KAFVXXCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN3O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740790-94-7 | |

| Record name | Favipiravir riboside triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740790947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FAVIPIRAVIR RIBOSIDE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0JG9C0OQD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of T-705RTP Against Influenza Virus

Abstract

Favipiravir (T-705) is a potent, broad-spectrum antiviral agent demonstrating significant efficacy against influenza viruses. Its activity is contingent on intracellular conversion to the active metabolite, T-705-ribofuranosyl-5'-triphosphate (T-705RTP). This guide provides a detailed technical overview of the core mechanism by which this compound exerts its anti-influenza activity. We will delve into its function as a purine analogue, its interaction with the viral RNA-dependent RNA polymerase (RdRp), and its primary role in inducing lethal mutagenesis, a process that ultimately leads to the extinction of the viral population. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this novel antiviral agent.

Introduction: The Influenza Virus and the Role of the RNA-Dependent RNA Polymerase

Influenza viruses, belonging to the Orthomyxoviridae family, are enveloped viruses with a segmented, negative-sense single-stranded RNA genome.[1] The replication and transcription of the viral genome are orchestrated by a key viral enzyme, the RNA-dependent RNA polymerase (RdRp).[1][2] The influenza A virus RdRp is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[1][2] This complex is responsible for both the synthesis of viral messenger RNA (mRNA) through a unique "cap-snatching" mechanism and the replication of the viral RNA (vRNA) genome.[1][3] Given its central role in the viral life cycle, the RdRp is a prime target for antiviral drug development.

Favipiravir (T-705): From Prodrug to Active Inhibitor

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), also known as T-705, is a prodrug that exhibits minimal activity in its initial form.[4][5] Upon entering a host cell, it undergoes intracellular phosphoribosylation to be converted into its active form, T-705-4-ribofuranosyl-5'-triphosphate (this compound).[4][6][7] This conversion is a critical step for its antiviral activity, as this compound is the molecule that directly interacts with the viral RdRp.[6][7]

Figure 1: Intracellular activation of Favipiravir (T-705) to its active form, this compound.

The Core Mechanism: Lethal Mutagenesis

The primary mechanism of action of this compound against the influenza virus is the induction of lethal mutagenesis.[8][9][10] This process involves the incorporation of this compound into the nascent viral RNA strand during replication, leading to a significant increase in the frequency of mutations.[8][11] The accumulation of these mutations across the viral genome results in the production of non-viable viral progeny, a phenomenon termed "error catastrophe."[8][9]

This compound as a Purine Analogue

Enzyme kinetic studies have demonstrated that this compound functions as a purine analogue, competitively inhibiting the incorporation of ATP and GTP by the influenza virus RdRp.[4][5][6] This mimicry allows this compound to be recognized by the viral polymerase as a legitimate substrate for RNA synthesis.[6]

Ambiguous Base-Pairing

A key feature of this compound's mutagenic activity is its ability to engage in ambiguous base-pairing.[12] It can be incorporated into the growing RNA chain opposite to both cytosine and uracil residues in the template strand, effectively acting as both a guanosine and an adenosine analogue.[12] This leads to an enrichment of G-to-A and C-to-T transition mutations in the viral genome.[8][11]

Figure 2: Ambiguous base-pairing of this compound leading to its incorporation opposite cytosine and uracil.

Non-Obligate Chain Termination

While this compound can be incorporated into the nascent RNA, its effect on chain elongation is complex. Some studies suggest that the incorporation of a single this compound molecule can inhibit subsequent nucleotide incorporation, effectively acting as a chain terminator.[4][13] However, other research indicates that a single incorporation may only slow down RNA extension, with two consecutive incorporations being required for more efficient termination.[12] This suggests a non-obligate chain termination mechanism, which is crucial for its role in lethal mutagenesis, as complete and immediate chain termination would not allow for the accumulation of mutations throughout the genome.

Experimental Evidence and Methodologies

The elucidation of this compound's mechanism of action has been supported by a range of in vitro and cell-based assays.

In Vitro Polymerase Assays

-

Primer Extension Assays: These assays are instrumental in directly observing the incorporation of this compound into a nascent RNA strand and its effect on chain elongation.[4][6] A labeled RNA primer is annealed to a template RNA, and the reaction is initiated by the addition of the influenza virus RdRp and nucleotides, including this compound. The reaction products are then analyzed by gel electrophoresis to determine the extent of primer extension.[6]

Protocol: Primer Extension Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a 32P-labeled RNA primer, a template RNA, purified influenza virus RdRp, and a buffer containing MgCl2 and DTT.

-

Initiation: Initiate the reaction by adding a mixture of NTPs (ATP, CTP, GTP, UTP) and varying concentrations of this compound.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a stop solution containing EDTA and formamide.

-

Analysis: Denature the samples by heating and analyze the products by polyacrylamide gel electrophoresis (PAGE) under denaturing conditions. Visualize the radiolabeled RNA products by autoradiography.

-

-

Enzyme Kinetics (Lineweaver-Burk Plots): To determine the nature of inhibition, kinetic assays are performed where the rate of nucleotide incorporation is measured at various substrate (NTP) and inhibitor (this compound) concentrations.[6][14] The data are then plotted using a Lineweaver-Burk plot to determine if the inhibition is competitive, non-competitive, or mixed-type.[6][14]

Cell-Based Assays

-

Viral Replication Assays: Madin-Darby canine kidney (MDCK) cells are commonly used to assess the antiviral activity of favipiravir.[8][9] Cells are infected with influenza virus and treated with varying concentrations of the drug. The effect on viral replication is then quantified by measuring the reduction in viral titer (e.g., by plaque assay or TCID50) or viral RNA levels (by RT-qPCR).[8]

-

Minigenome Assays: This is a safe and effective way to study the activity of the viral polymerase in a cellular context without using live virus.[15][16] Plasmids encoding the influenza virus RdRp subunits (PA, PB1, PB2) and nucleoprotein (NP) are co-transfected into cells along with a plasmid expressing a reporter gene (e.g., luciferase) flanked by the viral promoter sequences.[15] The activity of the polymerase is then measured by the expression of the reporter gene. This system can be used to assess the inhibitory effect of compounds like favipiravir on polymerase activity.[15]

Figure 3: Workflow of a minigenome assay to assess influenza virus polymerase activity.

Resistance to Favipiravir

While the emergence of resistance to favipiravir has been reported to be infrequent, studies have identified mutations that can confer reduced susceptibility.[17][18] A notable example is the K229R mutation in the PB1 subunit of the RdRp.[18][19] This mutation has been shown to confer resistance in vitro, although it may come at a cost to viral fitness.[18][19] A compensatory mutation, P653L in the PA subunit, can restore this fitness cost.[17] The monitoring of such mutations is crucial for understanding the long-term efficacy of favipiravir.

Quantitative Data Summary

| Parameter | Value/Observation | Reference(s) |

| Mechanism of Inhibition | Competitive with ATP and GTP | [4][5][6] |

| Mutational Signature | G→A and C→T transitions | [8][11] |

| Resistance Mutation | K229R in PB1 | [18][19] |

| Compensatory Mutation | P653L in PA | [17] |

| Clinical Trial Dosing (Uncomplicated Influenza) | 1800 mg BID (Day 1), 800 mg BID (Days 2-5) | [20][21][22] |

Conclusion

This compound represents a significant advancement in anti-influenza therapy, primarily through its unique mechanism of lethal mutagenesis. By acting as a purine analogue that is readily incorporated into the viral RNA by the RdRp, it introduces a high mutational load that the virus cannot sustain. Its ambiguous base-pairing and non-obligate chain termination properties are key to this mutagenic effect. A thorough understanding of this mechanism, supported by the experimental methodologies outlined in this guide, is essential for the continued development and strategic deployment of this and other next-generation antiviral agents.

References

-

Baranovich, T., Wong, S. S., Armstrong, J., Marjuki, H., Webby, R. J., Webster, R. G., & Govorkova, E. A. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741–3751. [Link]

-

Fiers, W., De Clercq, E., & Descamps, J. (2012). Structure and Function of the Influenza Virus Transcription and Replication Machinery. Annual Review of Microbiology, 66, 23-43. [Link]

-

Vanderlinden, E., Vrancken, R., Van den Eynde, C., Schmit, J. C., & Neyts, J. (2016). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 90(13), 6062-6072. [Link]

-

Te Velthuis, A. J., & Fodor, E. (2016). Influenza virus RNA polymerase: insights into the mechanisms of viral RNA synthesis. Nature Reviews Microbiology, 14(8), 479–493. [Link]

-

Sangawa, H., Komeno, T., Nishikawa, H., Yoshida, A., Takahashi, K., Nomura, N., & Furuta, Y. (2013). Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. Antimicrobial Agents and Chemotherapy, 57(11), 5202–5208. [Link]

-

Goldhill, D. H., Te Velthuis, A. J. W., Fletcher, R. A., Langat, P., Zambon, M., Lackenby, A., & Barclay, W. S. (2018). The mechanism of resistance to favipiravir in influenza. Proceedings of the National Academy of Sciences, 115(45), 11613-11618. [Link]

-

Jin, Z., Smith, L. K., Rajwanshi, V. K., Kim, B., & Deval, J. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy, 57(11), 5202-5208. [Link]

-

Furuta, Y., Takahashi, K., Kuno-Maekawa, M., Sangawa, H., Uehara, S., Kozaki, K., ... & Shiraki, K. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy, 57(11), 5202-5208. [Link]

-

Pflug, A., Guilligay, D., Reich, S., & Cusack, S. (2014). Structure and function of influenza polymerase. Current Opinion in Virology, 8, 49-58. [Link]

-

Area, E., & Ortín, J. (2014). Structural and Functional Characterization of an Influenza Virus RNA Polymerase-Genomic RNA Complex. Journal of Virology, 88(1), 331-341. [Link]

-

Furuta, Y., Takahashi, K., Fukuda, Y., Kuno, M., Kamiyama, T., Kozaki, K., ... & Shiraki, K. (2005). Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy, 49(3), 981–986. [Link]

-

Decroly, E., Canard, B., & Bouvet, P. (2019). Structure and function of the influenza A virus RNA polymerase. Comptes Rendus Biologies, 342(5-6), 235-246. [Link]

-

Huchting, J., Vanderlinden, E., & Van der Linden, L. (2019). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Viruses, 11(8), 715. [Link]

-

Cheung, P. P. H., Watson, S. J., Choy, K. T., Funnell, S. G. P., Tiley, L. S., & Peacock, T. P. (2018). The mechanism of resistance to favipiravir in influenza. Proceedings of the National Academy of Sciences, 115(45), 11613-11618. [Link]

-

Arias, A., Thorne, L., & Goodfellow, I. (2020). Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity. Viruses, 12(9), 1033. [Link]

-

Zhirnov, O. P., & Malyshenkov, A. A. (2021). Favipiravir: the hidden threat of mutagenic action. Acta Naturae, 13(1), 4-13. [Link]

-

Goldhill, D. H., Te Velthuis, A. J. W., Fletcher, R. A., Langat, P., Zambon, M., Lackenby, A., & Barclay, W. S. (2018). The mechanism of resistance to favipiravir in influenza. UKHSA Research Portal. [Link]

-

Goldhill, D. H., Te Velthuis, A. J. W., Fletcher, R. A., Langat, P., Zambon, M., Lackenby, A., & Barclay, W. S. (2018). The mechanism of resistance to favipiravir in influenza. Princeton University Library. [Link]

-

te Velthuis, A. J. (2018). Assays to Measure the Activity of Influenza Virus Polymerase. In Influenza Virus (pp. 235-253). Humana Press, New York, NY. [Link]

-

Furuta, Y., Gowen, B. B., Takahashi, K., Smee, D. F., Barnard, D. L., & Sidwell, R. W. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Research, 100(2), 446-454. [Link]

-

De Clercq, E. (2016). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial Agents and Chemotherapy, 60(11), 6534-6543. [Link]

-

Goldhill, D. H., Te Velthuis, A. J. W., Fletcher, R. A., Langat, P., Zambon, M., Lackenby, A., & Barclay, W. S. (2018). The mechanism of resistance to favipiravir in influenza. Fingerprint. [Link]

-

Noah, D. L., & Krug, R. M. (2005). Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development. Current Opinion in Chemical Biology, 9(4), 356-362. [Link]

-

MediVector, Inc. (2015). MediVector Completes Patient Enrollment in Two Phase 3 Studies of Favipiravir for Influenza. FirstWord Pharma. [Link]

-

Ison, M. G., Portsmouth, S., Yoshida, Y., Shishido, T., Mitchener, M., Tsuchiya, K., ... & Hayden, F. G. (2022). Favipiravir Treatment of Uncomplicated Influenza in Adults: Results of Two Phase 3, Randomized, Double-Blind, Placebo-Controlled Trials. The Journal of Infectious Diseases, 226(10), 1790-1799. [Link]

-

National Institute of Allergy and Infectious Diseases (NIAID). (2013). Phase 3 Efficacy and Safety Study of Favipiravir for Treatment of Uncomplicated Influenza in Adults. ClinicalTrials.gov. [Link]

-

Naesens, L., Guddat, L. W., Keough, D. T., van Kuilenburg, A. B., Meijer, J., Vande Voorde, J., & Balzarini, J. (2013). The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase. PLoS ONE, 8(7), e68347. [Link]

-

Ison, M. G., Portsmouth, S., Yoshida, Y., Shishido, T., Mitchener, M., Tsuchiya, K., ... & Hayden, F. G. (2022). Favipiravir Treatment of Uncomplicated Influenza in Adults: Results of Two Phase 3, Randomized, Double-Blind, Placebo-Controlled Trials. ResearchGate. [Link]

-

Sangawa, H., Komeno, T., Nishikawa, H., Yoshida, A., Takahashi, K., Nomura, N., & Furuta, Y. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. ResearchGate. [Link]

-

te Velthuis, A. J. (2018). Assays to Measure the Activity of Influenza Virus Polymerase. Springer Nature Experiments. [Link]

-

Houston Methodist. (n.d.). Favipiravir clinical trial - Methodology. Houston Methodist. [Link]

-

te Velthuis, A. J. (2018). Assays to Measure the Activity of Influenza Virus Polymerase. ResearchGate. [Link]

-

Furuta, Y., Gowen, B. B., Takahashi, K., Smee, D. F., Barnard, D. L., & Sidwell, R. W. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. ResearchGate. [Link]

-

Reich, S., & Cusack, S. (2017). in vitro fluorescence based study of initiation of RNA synthesis by influenza B polymerase. Nucleic Acids Research, 45(6), 3337-3348. [Link]

Sources

- 1. Influenza virus RNA polymerase: insights into the mechanisms of viral RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Function of Influenza Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. [PDF] T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity [mdpi.com]

- 12. The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. The mechanism of resistance to favipiravir in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. collaborate.princeton.edu [collaborate.princeton.edu]

- 20. Favipiravir Treatment of Uncomplicated Influenza in Adults: Results of Two Phase 3, Randomized, Double-Blind, Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure and Function of Favipiravir-ribofuranosyl-5′-triphosphate (Favipiravir-RTP)

Abstract

Favipiravir (T-705) is a potent, broad-spectrum antiviral agent that exhibits activity against a wide range of RNA viruses.[1] It functions as a prodrug, meaning it requires intracellular conversion to its active form, Favipiravir-ribofuranosyl-5′-triphosphate (Favipiravir-RTP).[2] This guide provides a detailed examination of the molecular structure of Favipiravir-RTP, the bioactivation pathway necessary for its formation, and its mechanism of action as a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp). By functioning as a molecular mimic of purine nucleosides, Favipiravir-RTP is erroneously incorporated into nascent viral RNA, leading to the inhibition of viral replication through mechanisms of chain termination and lethal mutagenesis.[3] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical antiviral compound.

Introduction to Favipiravir (T-705)

Discovered by Toyama Chemical Co., Ltd., Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) emerged from the screening of a chemical library for compounds with anti-influenza virus activity.[2][3] Unlike many antiviral drugs that target viral entry or release, Favipiravir targets the fundamental process of viral genome replication. Its efficacy is not limited to influenza viruses; it has demonstrated a broad spectrum of activity against other RNA viruses, including arenaviruses, bunyaviruses, and filoviruses.[1][2]

The clinical utility of Favipiravir is predicated on its conversion within the host cell to its pharmacologically active form, Favipiravir-RTP.[4] This intracellular transformation is a critical prerequisite for its antiviral effect, as the parent compound, Favipiravir, does not inhibit the viral polymerase directly.[2] The high selectivity of Favipiravir-RTP for viral RdRp over host DNA and RNA polymerases underpins its favorable safety profile.[2]

The Molecular Architecture of Favipiravir-RTP

Favipiravir-RTP is a nucleoside analogue, a class of compounds that mimic natural nucleosides.[5] Its structure can be deconstructed into three essential components: a modified nitrogenous base, a ribofuranose sugar, and a 5'-triphosphate chain.

-

The Pyrazinecarboxamide Core (Favipiravir Base): The core of the molecule is the favipiravir base, chemically known as 6-fluoro-3-hydroxy-2-pyrazinecarboxamide.[6] This base is a structural analogue of the purines guanine and adenine. This mimicry is the causal reason why the viral RNA polymerase recognizes Favipiravir-RTP as a substrate for incorporation into the growing RNA chain.[2][7]

-

The Ribofuranosyl Ring: The favipiravir base is attached to a five-carbon ribofuranose sugar ring. This sugar moiety serves as the standard backbone for nucleosides and is essential for the correct spatial orientation of the molecule within the polymerase active site.

-

The 5'-Triphosphate Group: Attached to the 5' carbon of the ribofuranose sugar is a linear chain of three phosphate groups. This triphosphate tail is the high-energy component that enables the nucleophilic attack required for phosphodiester bond formation during RNA synthesis. It is also a key structural feature for binding within the catalytic site of the RdRp enzyme.[8] The complete chemical formula for Favipiravir-RTP is C₁₀H₁₅FN₃O₁₅P₃.[5]

Caption: Core components of the Favipiravir-RTP molecule.

The Bioactivation Pathway: From Prodrug to Active Inhibitor

Favipiravir enters the host cell in its prodrug form and must undergo a series of enzymatic modifications to become the active Favipiravir-RTP. This bioactivation pathway is exclusively mediated by host cell enzymes, a critical aspect of its mechanism.

The process begins with the conversion of Favipiravir to its ribofuranosyl-5'-monophosphate form (Favipiravir-RMP).[9] This initial and rate-limiting step is catalyzed by the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[9] Subsequently, cellular kinases recognize Favipiravir-RMP and sequentially add two more phosphate groups, converting it first to the diphosphate (Favipiravir-RDP) and finally to the active triphosphate form, Favipiravir-RTP.[9][10]

Caption: The intracellular enzymatic pathway for Favipiravir activation.

Mechanism of Action: Inhibition of Viral RdRp

The antiviral activity of Favipiravir-RTP is centered on its ability to disrupt the function of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for replicating the viral genome that is absent in humans.[2] This selective targeting is achieved through a dual mechanism.

-

Competitive Inhibition and Chain Termination: Favipiravir-RTP competes with natural purine nucleoside triphosphates (primarily ATP and GTP) for the active site of the viral RdRp.[9][11] Upon successful competition, it is incorporated into the nascent viral RNA strand.[8] In some viral systems, this incorporation event acts as a chain terminator, preventing the addition of subsequent nucleotides and halting RNA synthesis prematurely.[12]

-

Lethal Mutagenesis: The primary mechanism of action for many viruses, including influenza, is lethal mutagenesis.[2][3] The incorporation of the Favipiravir analogue into the viral RNA does not immediately terminate the chain but instead acts as a non-obligate chain terminator. The altered base-pairing properties of the incorporated favipiravir base lead to a cascade of mutations during subsequent rounds of replication. This significant increase in the mutation rate, known as "error catastrophe," results in the production of non-functional and non-viable viral progeny.[3]

Caption: Dual mechanisms of viral replication inhibition by Favipiravir-RTP.

Quantitative Analysis of Inhibitory Potency

The efficacy and selectivity of an antiviral compound can be quantified by comparing its half-maximal inhibitory concentration (IC₅₀) against the viral target versus host enzymes. A lower IC₅₀ value indicates greater potency. Biochemical assays have demonstrated that Favipiravir-RTP is a highly potent inhibitor of influenza virus RdRp, while showing significantly weaker inhibition of human polymerases, underscoring its high therapeutic index.[2]

| Enzyme Target | Organism/System | IC₅₀ Value (µM) | Selectivity Index (vs. Influenza RdRp) |

| RNA-dependent RNA Polymerase (RdRp) | Influenza Virus | 0.341 [13][14] | 1x |

| DNA Polymerase α | Human | >1000[2] | >2932x |

| DNA Polymerase β | Human | >1000[2] | >2932x |

| DNA Polymerase γ | Human | >1000[2] | >2932x |

| DNA-dependent RNA Polymerase II | Human | 905[2][3] | ~2650x |

Key Experimental Protocols

The characterization of Favipiravir-RTP relies on established biochemical and cell-based assays. The following protocols provide a foundational methodology for studying its metabolism and inhibitory activity.

Protocol 1: In Vitro Analysis of Favipiravir Metabolism

This protocol is designed to detect the intracellular conversion of Favipiravir to its phosphorylated metabolites.

-

Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in appropriate culture vessels and grow to near confluency.[2]

-

Drug Treatment: Treat the MDCK cells with varying concentrations of Favipiravir for a specified time course (e.g., 4, 8, 12, 24 hours).

-

Metabolite Extraction: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells and extract the intracellular metabolites using a suitable method, such as perchloric acid extraction followed by neutralization.

-

HPLC Analysis: Analyze the cell extracts using High-Performance Liquid Chromatography (HPLC).[2] Use chemically synthesized standards of Favipiravir, Favipiravir-RMP, and Favipiravir-RTP to identify and quantify the respective peaks based on their retention times.

-

Data Interpretation: Plot the concentration of each metabolite over time to determine the kinetics of intracellular activation.

Protocol 2: RNA Polymerase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of Favipiravir-RTP on viral polymerase activity.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing purified viral RdRp enzyme, a synthetic RNA template/primer duplex, and a mixture of three unlabeled natural nucleoside triphosphates (e.g., ATP, CTP, UTP).

-

Inhibitor Addition: Add chemically synthesized Favipiravir-RTP to the reaction mixtures at a range of concentrations. Include a no-inhibitor control.

-

Initiation of Reaction: Start the polymerase reaction by adding the fourth nucleotide in a radiolabeled form (e.g., [α-³²P]GTP).[2][3]

-

Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

-

Termination and Precipitation: Stop the reaction by adding EDTA. Precipitate the newly synthesized, radiolabeled RNA products using trichloroacetic acid (TCA) and collect them on a filter membrane.

-

Quantification: Measure the radioactivity incorporated into the RNA using a scintillation counter.

-

IC₅₀ Calculation: Plot the percentage of inhibition against the logarithm of the Favipiravir-RTP concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

Favipiravir-ribofuranosyl-5′-triphosphate is a paradigm of modern antiviral drug design, leveraging host cell machinery to activate a prodrug into a highly selective inhibitor of a viral-specific enzyme. Its unique structure, featuring a pyrazinecarboxamide core that mimics natural purines, allows it to be recognized and incorporated by viral RdRp, leading to replication failure through chain termination and lethal mutagenesis. The detailed understanding of its structure, bioactivation, and mechanism of action provides a robust framework for the development of next-generation nucleoside analogues with improved potency, broader spectrums of activity, and higher barriers to resistance.

References

-

Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449–463. [Link]

-

ResearchGate. (n.d.). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Retrieved from [Link]

-

Zhao, L., & Zhong, W. (2021). Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? The Innovation, 2(4), 100165. [Link]

-

Huchting, J., Vanderlinden, E., & Naesens, L. (2020). Detailed Analyses of Molecular Interactions between Favipiravir and RNA Viruses In Silico. Viruses, 12(11), 1279. [Link]

-

Sterispharma. (2025). Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses. Retrieved from [Link]

-

Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy. Series B, Physical and biological sciences, 93(7), 449–463. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5271809, Favipiravir riboside triphosphate. Retrieved from [Link]

-

Naydenova, K., et al. (2021). Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP. Proceedings of the National Academy of Sciences, 118(7), e2021946118. [Link]

-

Szeliga, J., et al. (2022). Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study. International Journal of Molecular Sciences, 23(21), 13341. [Link]

-

Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. Proceedings of the National Academy of Sciences, 115(45), 11613-11618. [Link]

-

Karim, M. R., et al. (2023). Revealing the structural and molecular interaction landscape of the favipiravir-RTP and SARS-CoV-2 RdRp complex through integrative bioinformatics. PLOS ONE, 18(5), e0285552. [Link]

-

Konstantinova, I. D., Andronova, V. L., Fateev, I. V., & Esipov, R. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-32. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 492405, Favipiravir. Retrieved from [Link]

-

Rocha-Pereira, J., et al. (2012). Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases. Antimicrobial Agents and Chemotherapy, 56(12), 6296-6304. [Link]

-

De Clercq, E. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Chemistry & Chemotherapy, 23(4), 153-157. [Link]

-

Sako, T., et al. (2020). Detailed Molecular Interactions of Favipiravir with SARS-CoV-2, SARS-CoV, MERS-CoV, and Influenza Virus Polymerases In Silico. Viruses, 12(10), 1188. [Link]

-

Konstantinova, I. D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-32. [Link]

Sources

- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]

- 5. Favipiravir riboside triphosphate | C10H15FN3O15P3 | CID 5271809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Favipiravir | C5H4FN3O2 | CID 492405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Revealing the structural and molecular interaction landscape of the favipiravir-RTP and SARS-CoV-2 RdRp complex through integrative bioinformatics: Insights for developing potent drugs targeting SARS-CoV-2 and other viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. actanaturae.ru [actanaturae.ru]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

Whitepaper: A Technical Guide to the Intracellular Bioactivation of T-705 (Favipiravir)

Abstract

T-705 (Favipiravir), a pyrazinecarboxamide derivative, is a broad-spectrum antiviral agent recognized for its activity against a range of RNA viruses, most notably influenza.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and requires conversion within the host cell to exert its therapeutic effect.[1][3][4] The efficacy of T-705 is entirely dependent on its multi-step intracellular transformation into the active metabolite, T-705-ribofuranosyl-5'-triphosphate (T-705RTP). This active form acts as a nucleotide analog, selectively targeting and inhibiting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral genome replication.[5][6][7] This guide provides a detailed technical overview of this critical activation pathway, the subsequent mechanism of viral inhibition, and a validated experimental framework for quantifying this intracellular conversion, intended for researchers and professionals in drug development.

Part 1: The Metabolic Activation Cascade of T-705

The transformation of T-705 from a passive prodrug into a potent viral inhibitor is a sophisticated process commandeered from the host cell's own enzymatic machinery. The pathway is a sequential process of ribosylation followed by phosphorylation, converting the base analog into a mimic of a purine nucleotide.

Step 1: Phosphoribosylation - The Rate-Limiting Gateway

Upon cellular uptake, T-705 undergoes its first and most critical metabolic conversion: ribosylation to form T-705-ribofuranosyl-5'-monophosphate (T-705RMP).[5][6][8]

-

Causality of Enzyme Selection: This reaction is catalyzed by the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .[6][9][10][11] HGPRT is a key component of the purine salvage pathway, which recycles purines from degraded nucleic acids. Its natural function is to transfer a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to hypoxanthine or guanine. T-705, with its rotating carboxamide function, can structurally mimic these natural purine bases, allowing it to be recognized—albeit inefficiently—as a substrate for HGPRT.[12]

-

Experimental Insight: The dependence on HGPRT has been definitively demonstrated in studies using HGPRT-deficient cell lines, where the antiviral activity of T-705 was completely lost.[9][10] It is crucial to recognize that T-705 is a poor substrate for HGPRT, with high Km(app) values reported (in the millimolar range), indicating low binding affinity.[9] This inefficiency makes the initial phosphoribosylation the rate-limiting step in the activation cascade and is a key factor influencing the high doses of Favipiravir required for clinical efficacy.[9][13] The presence of the 3-hydroxyl group on the pyrazine ring is essential for this enzymatic conversion.[9]

Step 2: Sequential Phosphorylation to the Active Triphosphate Form

Once T-705RMP is formed, it enters the cellular nucleotide synthesis pipeline. Host cell kinases recognize T-705RMP as a monophosphate nucleotide and catalyze two subsequent phosphorylation events.

-

Mechanism: Cellular kinases, such as guanylate kinase and nucleoside diphosphate kinase, sequentially add phosphate groups to convert T-705RMP first into its diphosphate form (T-705RDP) and finally into the biologically active T-705-ribofuranosyl-5'-triphosphate (this compound).[5][6][14] This process mirrors the standard cellular pathway for converting any nucleoside monophosphate into its triphosphate form, which is required for incorporation into nucleic acid chains.

The complete bioactivation pathway is a clear example of molecular mimicry, where a synthetic prodrug exploits fundamental host cell metabolic pathways to become an active therapeutic agent.

Figure 1: Intracellular metabolic activation pathway of T-705 to this compound.

Part 2: Mechanism of Action - How this compound Inhibits Viral Replication

The antiviral activity of T-705 is realized only after its conversion to this compound. This active metabolite targets the viral RNA-dependent RNA polymerase (RdRp), the core engine of viral replication, through a dual mechanism of competitive inhibition and chain termination.

-

Competitive Inhibition: this compound functions as a molecular decoy. Its structure is recognized by the viral RdRp as a purine nucleotide, enabling it to effectively compete with the natural substrates, guanosine triphosphate (GTP) and adenosine triphosphate (ATP), for binding to the enzyme's active site.[5][8][15][16] Enzyme kinetic analyses have confirmed that this compound competitively inhibits the incorporation of ATP and GTP, thereby halting viral RNA synthesis.[5][15]

-

RNA Chain Termination and Mutagenesis: Beyond simple competition, this compound can be incorporated into the nascent viral RNA strand by the RdRp.[15][16] Once incorporated, it inhibits the subsequent addition of nucleotides, effectively terminating the elongation of the RNA chain.[15] This mechanism is a key contributor to its broad-spectrum activity. Furthermore, its incorporation can introduce mutations into the viral genome, a process known as lethal mutagenesis, leading to the production of non-viable viral progeny.[11][17]

-

Trustworthiness through Selectivity: A cornerstone of T-705's therapeutic value is its selectivity. This compound is a potent inhibitor of viral RdRp but does not significantly inhibit host cell DNA polymerases (α, β, γ) or DNA-dependent RNA polymerase II.[6][8][14] This selectivity for the viral enzyme over host enzymes explains its relatively low cytotoxicity compared to other nucleoside analogs and forms the basis of its favorable safety profile.[8][18]

Figure 2: this compound competitively inhibits the viral RdRp and terminates RNA synthesis.

Part 3: Experimental Protocol - Quantifying Intracellular this compound

Validating the intracellular concentration of the active this compound is paramount for pharmacokinetic/pharmacodynamic (PK/PD) modeling and dose optimization. The following protocol outlines a robust, self-validating workflow for this purpose.

Workflow Objective

To accurately measure the intracellular concentrations of T-705 and its phosphorylated metabolites (T-705RMP and this compound) in cultured cells following treatment.

Step-by-Step Methodology

-

Cell Culture and Treatment:

-

Cell Line Selection: Choose relevant cell lines for the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) for influenza, Vero E6 for SARS-CoV-2).[19] Be aware that metabolic activation efficiency is known to be cell-line dependent.[6][19]

-

Incubation: Plate cells and grow to ~90% confluency. Treat cells with a range of T-705 concentrations (e.g., 1–1000 µM) for a specified time course.[20] Time-course studies show that this compound levels approach a maximum by 9-12 hours post-treatment.[20][21]

-

-

Intracellular Metabolite Extraction:

-

Harvesting: Aspirate the media and immediately wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS) to remove all extracellular T-705.

-

Lysis and Extraction: Add 1 mL of ice-cold 70:30 methanol/water (v/v) solution directly to the plate.[22][23] Scrape the cells and collect the cell lysate into a microcentrifuge tube. This step simultaneously lyses the cells and precipitates proteins while keeping the polar metabolites in solution.

-

Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins. Collect the supernatant for analysis.

-

-

Analytical Quantification (LC-MS/MS):

-

Rationale: While HPLC with UV detection is possible due to T-705's unique absorbance at ~360 nm[21], Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and specificity and is the current gold standard.[22]

-

Chromatography: Use a strong anion-exchange (SAX) column to separate the negatively charged phosphate metabolites based on their increasing charge (T-705 < T-705RMP < T-705RDP < this compound).[20][21]

-

Mass Spectrometry: Employ a triple-quadrupole mass spectrometer operating in negative ion, multiple reaction monitoring (MRM) mode.

-

Quantification: Generate a standard curve using synthesized this compound of known concentrations spiked into lysate from untreated control cells. Calculate the concentration in experimental samples by interpolating from this curve and normalize the final value to the number of cells used in the extraction (e.g., results expressed as pmol / 10⁶ cells).[20]

-

Figure 3: Experimental workflow for the quantification of intracellular this compound.

Data Presentation: this compound Accumulation

The following table summarizes representative data on the intracellular accumulation of this compound, demonstrating the concentration-dependent nature of the conversion process.

| Extracellular T-705 Conc. (µM) | Intracellular this compound (pmol / 10⁶ cells) | Source |

| 1 | ~3 | [20][24] |

| 32 | ~20 | [20] |

| 100 | ~60-70 | [20] |

| 1000 | ~320-330 | [20][24] |

| Data derived from 24-hour incubation in MDCK cells. |

Conclusion

The intracellular conversion of T-705 to this compound is a definitive example of host-directed metabolic activation essential for antiviral efficacy. The pathway hinges on an initial, rate-limiting phosphoribosylation by the host enzyme HGPRT, followed by subsequent phosphorylations by cellular kinases. The resulting active metabolite, this compound, potently and selectively inhibits viral RNA-dependent RNA polymerase, serving as both a competitive inhibitor and a chain terminator. A thorough understanding of this conversion process, supported by robust analytical methodologies like LC-MS/MS, is critical for the rational design of dosing regimens, the evaluation of potential drug resistance mechanisms, and the development of next-generation antiviral prodrugs that may optimize this critical activation step.

References

- Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. National Institutes of Health (NIH).

- Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy - ASM Journals.

- Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. National Institutes of Health (NIH).

- Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. PubMed.

- Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy - ASM Journals.

- Favipiravir Use in COVID-19: Analysis of Suspected Adverse Drug Events. Infectious Disease Reports.

- Role of human hypoxanthine guanine phosphoribosyltransferase in activation of the antiviral agent T-705 (favipiravir). PubMed.

- Favipiravir. Wikipedia.

- Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy - ASM Journals.

- Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. National Institutes of Health (NIH).

- Role of Human Hypoxanthine Guanine Phosphoribosyltransferase in Activation of the Antiviral Agent T-705 (Favipiravir). Semantic Scholar.

- Favipiravir and the battle against COVID-19. Scientific Update.

- Mutation in hprt1 Gene or HPRT Deficiency May be a Restricting Progeny of Favipiravir in Covid-19. Scholars Middle East Publishers.

- Understanding the pharmacokinetics of Favipiravir: Implications for treatment of influenza and COVID-19. National Institutes of Health (NIH).

- Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. National Institutes of Health (NIH).

- The mechanism of resistance to favipiravir in influenza. PNAS.

- A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP) in human peripheral mononuclear cells. National Institutes of Health (NIH).

- Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. National Institutes of Health (NIH).

- Favipiravir and COVID-19: A Simplified Summary. National Institutes of Health (NIH).

- Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. Journal of Antimicrobial Chemotherapy - Oxford Academic.

- Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir). PubMed.

- Possible routes for conversion of T-705 or its nonfluorinated analog... ResearchGate.

- Mechanism of Action of T-705 against Influenza Virus. ASM Journals.

- Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. Scilit.

- Understanding the clinical utility of favipiravir (T-705) in coronavirus disease of 2019. National Institutes of Health (NIH).

Sources

- 1. Favipiravir - Wikipedia [en.wikipedia.org]

- 2. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Understanding the pharmacokinetics of Favipiravir: Implications for treatment of influenza and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Favipiravir and COVID-19: A Simplified Summary - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Role of human hypoxanthine guanine phosphoribosyltransferase in activation of the antiviral agent T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Role of Human Hypoxanthine Guanine Phosphoribosyltransferase in Activation of the Antiviral Agent T-705 (Favipiravir) | Semantic Scholar [semanticscholar.org]

- 11. scientificupdate.com [scientificupdate.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Understanding the clinical utility of favipiravir (T-705) in coronavirus disease of 2019: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5’-triphosphate (T-705-RTP) in human peripheral mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells | Scilit [scilit.com]

A-Technical-Guide-to-T-705RTP-as-a-Purine-Nucleotide-Analog

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Antiviral Agent T-705 (Favipiravir) and its Active Metabolite, T-705RTP

Favipiravir (T-705) is a broad-spectrum antiviral agent with demonstrated efficacy against a range of RNA viruses, including influenza viruses, arenaviruses, bunyaviruses, and flaviviruses. It is a prodrug that requires intracellular metabolic activation to exert its antiviral effect. The active form of Favipiravir is its ribofuranosyl 5'-triphosphate derivative, this compound. This guide provides a comprehensive technical overview of this compound's mechanism of action, focusing on its role as a purine nucleotide analog that targets the viral RNA-dependent RNA polymerase (RdRp).

Metabolic Activation of Favipiravir to this compound

Upon entry into the host cell, Favipiravir undergoes a series of enzymatic conversions to become the active this compound. This process involves phosphoribosylation and subsequent phosphorylation steps mediated by host cellular enzymes. The efficiency of this conversion can vary between different cell lines, which may influence the in vitro antiviral efficacy

An In-depth Technical Guide to the Inhibition of RNA-dependent RNA Polymerase by T-705RTP

Abstract

T-705 (Favipiravir) is a potent broad-spectrum antiviral agent with demonstrated efficacy against a range of RNA viruses. Its mechanism of action is contingent upon its intracellular conversion to the active triphosphate form, T-705 ribofuranosyl 5'-triphosphate (T-705RTP). This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the inhibition of viral RNA-dependent RNA polymerase (RdRp) by this compound. We will delve into the dual modes of action—non-obligate chain termination and lethal mutagenesis—supported by kinetic data, detailed experimental protocols, and structural insights. This document is intended for researchers, virologists, and drug development professionals engaged in the study of antiviral therapeutics.

Introduction: The Central Role of Viral RdRp and the Promise of T-705

Viral RNA-dependent RNA polymerases (RdRps) are essential enzymes for the replication and transcription of the genomes of most RNA viruses.[1][2] Their absence in host cells makes them a prime target for selective antiviral therapy.[3] T-705 (Favipiravir), a pyrazinecarboxamide derivative, has emerged as a significant antiviral compound due to its broad-spectrum activity.[2][3][4] The efficacy of T-705 hinges on its intracellular phosphorylation to its active form, this compound, which directly targets the viral RdRp.[2][4][5][6] This guide will dissect the intricate mechanisms by which this compound exerts its inhibitory effects, providing both the theoretical framework and the practical methodologies for its study.

The Intracellular Activation Pathway of T-705

T-705 is a prodrug that must be metabolized intracellularly to become active.[2][7] This bioactivation is a critical prerequisite for its antiviral activity. The process involves cellular enzymes that convert T-705 into T-705 ribofuranosyl 5'-monophosphate (T-705RMP) and subsequently to the active this compound.[8] Understanding this pathway is crucial for interpreting cell-based assay results and for the design of next-generation derivatives with improved activation profiles.

Dual Mechanisms of RdRp Inhibition by this compound

This compound employs a sophisticated dual-pronged attack on the viral RdRp, leading to the suppression of viral replication. These mechanisms are not mutually exclusive and may act in concert to achieve the potent antiviral effect observed.

Competitive Inhibition and Non-Obligate Chain Termination

Enzyme kinetic studies have definitively shown that this compound acts as a competitive inhibitor of the viral RdRp.[4][5][6] Specifically, it competes with the natural purine nucleoside triphosphates, adenosine triphosphate (ATP) and guanosine triphosphate (GTP), for incorporation into the nascent viral RNA strand.[5][7][9] This competitive action is a cornerstone of its selective antiviral activity.

Once incorporated, this compound functions as a non-obligate chain terminator.[5][10] Unlike obligate chain terminators that lack a 3'-hydroxyl group, this compound possesses this group, which is essential for phosphodiester bond formation.[5][6] However, the unnatural base structure of T-705 creates a steric hindrance that impedes the efficient addition of the subsequent nucleotide, thereby terminating or significantly slowing down RNA chain elongation.[5] Some studies suggest that the incorporation of a single this compound molecule slows down RNA synthesis, while the incorporation of two consecutive molecules leads to complete termination.[9]

Lethal Mutagenesis: Corrupting the Viral Genome

Beyond direct inhibition of RNA synthesis, this compound can also act as a viral mutagen.[11][12][13] This mechanism, termed lethal mutagenesis, involves the incorporation of this compound into the viral RNA, leading to an accumulation of mutations in the viral genome.[11][12] The ambiguous base-pairing properties of the T-705 base allow it to be incorporated in place of either guanine or adenine.[9] This leads to an increased frequency of G-to-A and C-to-U transitions during subsequent rounds of replication.[11][13] The accumulation of these mutations eventually exceeds the virus's error threshold, resulting in the production of non-viable progeny and viral extinction.[11][14]

Quantitative Analysis of this compound-Mediated Inhibition

The inhibitory potency of this compound against viral RdRp has been quantified through various enzymatic assays. The following table summarizes key kinetic parameters for the inhibition of influenza virus RdRp.

| Parameter | Value | Competing Nucleotide | Virus | Reference |

| IC50 | 0.360 µM | GTP (~1 µM) | Influenza A | [5] |

| IC50 | 10.5 µM | UTP (50 µM) | Influenza A | [5] |

| IC50 | 2.9 ± 0.14 µM | GTP (1 µM) | Influenza A | [7][9] |

| Ki | 1.56 µM | GTP | Influenza A | [5] |

| Ki | 7.72 µM | ATP | Influenza A | [5] |

| Ki | 11.3 µM | CTP (Mixed-type) | Influenza A | [5] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

These data highlight the potent and competitive nature of this compound against purine incorporation. The significantly higher IC50 value in the presence of UTP further supports the specificity of this compound as a purine analog.[5]

Experimental Protocols for Studying this compound Inhibition

The elucidation of this compound's mechanism of action relies on robust and reproducible in vitro assays. Here, we provide detailed methodologies for key experiments.

RdRp Inhibition Assay (ApG-Primed)

This assay measures the overall inhibitory effect of this compound on the RNA synthesis activity of the viral RdRp.

Methodology:

-

Reaction Mixture Preparation: Prepare a transcription buffer containing 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 4 µg/ml tRNA, and 0.25% (v/v) Triton N-101.[5]

-

Component Addition: To the transcription buffer, add the dinucleotide primer ApG (0.25 mM), ATP (100 µM), CTP (50 µM), UTP (50 µM), and a low concentration of GTP (1 µM) to favor competition.[5] Include [α-32P]GTP as a radiolabel.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Enzyme Addition: Initiate the reaction by adding the purified viral RdRp enzyme complex.

-

Incubation: Incubate the reaction at 30°C for 1 hour, a time frame determined to be within the linear range of the reaction.[5]

-

Precipitation: Stop the reaction by adding 10% trichloroacetic acid (TCA) and incubate on ice for 1 hour to precipitate the synthesized RNA.[15]

-

Quantification: Collect the precipitated RNA on filters and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control to determine the IC50 value.

Causality Behind Experimental Choices:

-

The use of a low concentration of the competing natural nucleotide (GTP) is a critical design element. This increases the sensitivity of the assay to competitive inhibitors like this compound, allowing for a more accurate determination of its inhibitory potency.

-

The inclusion of a radiolabeled nucleotide ([α-32P]GTP) provides a direct and quantitative measure of RNA synthesis.

-

The reaction time is optimized to ensure that the measurements are taken during the linear phase of the enzymatic reaction, providing a true reflection of the initial reaction velocity.

Primer Extension Assay for Chain Termination Analysis

This assay is designed to visualize the incorporation of this compound and its effect on RNA chain elongation.

Methodology:

-

Template-Primer Annealing: Anneal a 5'-radiolabeled DNA or RNA primer to a longer RNA template.

-

Reaction Setup: Prepare a reaction mixture containing the annealed template-primer, purified RdRp, and a subset of natural NTPs to allow the polymerase to extend the primer to a specific point just before the nucleotide position where this compound incorporation is to be tested.

-

This compound Addition: Add this compound to the reaction, alongside the next required natural NTP as a control in a separate reaction.

-

Incubation: Incubate the reactions to allow for nucleotide incorporation and chain extension.

-

Gel Electrophoresis: Stop the reactions and analyze the products on a high-resolution denaturing polyacrylamide gel.

-

Visualization: Visualize the radiolabeled RNA products by autoradiography. The appearance of a band corresponding to the size of the primer plus the incorporated T-705RMP, and the absence or reduction of longer products, indicates chain termination.[5][9]

Self-Validating System:

This protocol incorporates a self-validating system by running parallel control reactions. The reaction with the natural NTP should produce a full-length product, confirming the activity of the polymerase and the integrity of the template. A reaction with a known obligate chain terminator can also be included as a positive control for termination. This ensures that any observed chain termination is a direct result of this compound incorporation and not an artifact of the experimental setup.

Lethal Mutagenesis Assay

This cell-based assay is used to assess the mutagenic potential of T-705.

Methodology:

-

Viral Passage: Serially passage a virus in cell culture in the presence of sub-lethal concentrations of T-705.[11][12]

-

RNA Extraction and RT-PCR: After several passages, extract the viral RNA and perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify a specific viral gene.[11]

-

Cloning and Sequencing: Clone the PCR products into a plasmid vector and sequence a significant number of individual clones.[11]

-

Mutation Frequency Analysis: Align the sequences from the T-705-treated and control (no drug) passages to a reference sequence. Calculate the mutation frequency and analyze the types of mutations (e.g., transitions, transversions) that have occurred.[11][13] An increase in G-to-A and C-to-U transitions in the T-705-treated samples is indicative of lethal mutagenesis.[11][13]

Structural Insights into this compound Interaction with RdRp

While a high-resolution crystal structure of this compound bound to an active viral RdRp is still an area of active research, in silico modeling and structural studies of related complexes provide valuable insights.[16][17] These studies suggest that this compound binds to the active site of the RdRp, where the pyrazine ring mimics the purine base of ATP or GTP.[16] The interaction is stabilized by key amino acid residues within the active site. The subsequent incorporation and the resulting conformational changes are thought to be the basis for the observed chain termination.

Conclusion and Future Directions

This compound represents a paradigm of a multifaceted antiviral agent, effectively crippling viral replication through both direct inhibition of the essential RdRp enzyme and the introduction of catastrophic errors into the viral genome. The in-depth understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is paramount for the rational design of novel and more potent RdRp inhibitors. Future research should focus on obtaining high-resolution structural data of this compound in complex with various viral RdRps to further elucidate the precise molecular interactions that govern its inhibitory and mutagenic activities. Such knowledge will undoubtedly accelerate the development of next-generation antiviral therapies with broad-spectrum efficacy and a high barrier to resistance.

References

-

Sangawa, H., Komeno, T., Nishikawa, H., Yoshida, A., Takahashi, K., Nomura, N., & Furuta, Y. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy, 57(11), 5202–5208. [Link]

-

Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449–463. [Link]

-

Furuta, Y., Takahashi, K., Kuno-Maekawa, M., Sangawa, H., Uehara, S., Kozaki, K., Nomura, N., Egawa, H., & Shiraki, K. (2005). Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy, 49(3), 981–986. [Link]

-

Patsnap. (2025, March 20). How can we improve our antiviral drug development pipeline? Patsnap Synapse. [Link]

-

Huchting, J., Vanderlinden, E., Van Berwaer, R., Meier, C., & Naesens, L. (2019). Detailed Analyses of Molecular Interactions between Favipiravir and RNA Viruses In Silico. International Journal of Molecular Sciences, 20(19), 4768. [Link]

-

Du, Y., Chen, X., & Wang, J. (2020). The mechanism of action of T-705 as a unique delayed chain terminator on influenza viral polymerase transcription. Journal of Thoracic Disease, 12(10), 5986–5996. [Link]

-

Jin, Z., Smith, L. K., Rajwanshi, V. K., Kim, B., & Deval, J. (2013). The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase. PLoS ONE, 8(7), e68347. [Link]

-

Furuta, Y., Gowen, B. B., Takahashi, K., Smee, D. F., Barnard, D. L., & Sidwell, R. W. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Research, 100(2), 446–454. [Link]

-

Jin, Z., Smith, L. K., Rajwanshi, V. K., Kim, B., & Deval, J. (2013). The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase. PLoS ONE, 8(7), e68347. [Link]

-

ResearchGate. (n.d.). Schematic diagram for pharmaceutical mechanisms of Favipiravir, Baloxavir and. Retrieved January 14, 2026, from [Link]

-

bioRxiv. (2025, September 4). Structural basis for selective remdesivir incorporation by SARS-CoV-2 RNA polymerase, and S759A resistance. [Link]

-

de Ávila, A. I., Escribano-Romero, E., Gamarnik, A. V., & Perales, C. (2016). Lethal Mutagenesis of Hepatitis C Virus Induced by Favipiravir. PLoS ONE, 11(10), e0164391. [Link]

-

ResearchGate. (n.d.). Schematic diagram for pharmaceutical mechanisms of Favipiravir, Baloxavir and. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Inhibition of influenza virus RNA polymerase by this compound. Retrieved January 14, 2026, from [Link]

-

Scipher Medicine. (2021, February 16). A systems-based method to repurpose marketed therapeutics for antiviral use: a SARS-CoV-2 case study. [Link]

-

Konecna, K., & Konecny, P. (2014). In vitro methods for testing antiviral drugs. EXCLI Journal, 13, 859–879. [Link]

-

ResearchGate. (n.d.). Favipiravir's structure–activity relationship profile as a potent inhibitor of RdRp. Retrieved January 14, 2026, from [Link]

-

FEBS Letters. (2021). Interface-based design of the favipiravir-binding site in SARS-CoV-2 RNA-dependent RNA polymerase reveals mutations conferring resistance to chain termination. [Link]

-

Walker, S., & Lorsch, J. (2016, February 23). Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates. Protocols.io. [Link]

-

Furuta, Y., Takahashi, K., Kuno-Maekawa, M., Sangawa, H., Uehara, S., Kozaki, K., Nomura, N., Egawa, H., & Shiraki, K. (2005). Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy, 49(3), 981–986. [Link]

-

Sambrook, J., & Russell, D. W. (2001). The primer extension assay. CSH Protocols, 2006(1). [Link]

-

ResearchGate. (n.d.). Inhibition of the influenza virus RNP complex by 3 9 dGTP and T-705. Retrieved January 14, 2026, from [Link]

-

Baranovich, T., Wong, S. S., Armstrong, J., Marjuki, H., Webby, R. J., Webster, R. G., & Govorkova, E. A. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741–3751. [Link]

-

Momose, F., Handa, H., & Nagata, K. (2021). Development of a method for evaluating the mRNA transcription activity of influenza virus RNA-dependent RNA polymerase through real-time reverse transcription polymerase chain reaction. PLoS ONE, 16(8), e0256755. [Link]

-

Li, C., & DeGrado, W. F. (2021). Assay Development and Validation for Innovative Antiviral Development Targeting the N-Terminal Autoprocessing of SARS-CoV-2 Main Protease Precursors. Viruses, 13(12), 2419. [Link]

-

Baranovich, T., Wong, S. S., Armstrong, J., Marjuki, H., Webby, R. J., Webster, R. G., & Govorkova, E. A. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741–3751. [Link]

-

Baranovich, T., Wong, S. S., Armstrong, J., Marjuki, H., Webby, R. J., Webster, R. G., & Govorkova, E. A. (2013). T-705 (favipiravir) induces lethal mutagenesis in influenza A H1N1 viruses in vitro. Journal of Virology, 87(7), 3741–3751. [Link]

-

Perales, C., & Domingo, E. (2022). Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity. Viruses, 14(3), 629. [Link]

-

Wu, R., Li, J., & Zhang, B. (2021). Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. ACS Omega, 6(31), 20436–20444. [Link]

-

Creative Diagnostics. (n.d.). In Vitro Antiviral Testing Services. Retrieved January 14, 2026, from [Link]

-

The Audiopedia. (2021, May 17). Primer Extension Assay | Transcriptome Analysis [Video]. YouTube. [Link]

-

Shannon, A., Le, T. T., Selisko, B., Eydoux, C., Decroly, E., Vasseur, J.-J., Guillemot, J.-C., Canard, B., & Ferron, F. (2020). Rapid incorporation of Favipiravir by the fast and permissive viral RNA polymerase complex results in SARS-CoV-2 lethal mutagenesis. Nature Communications, 11(1), 4682. [Link]

-

MDPI. (2022, October 21). Targeting the RdRp of Emerging RNA Viruses: The Structure-Based Drug Design Challenge. [Link]

-

ResearchGate. (n.d.). Mechanism of Action of T-705 against Influenza Virus. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase. Retrieved January 14, 2026, from [Link]

-

MDPI. (2022, October 21). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. [Link]

Sources

- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. T-705 (favipiravir) induces lethal mutagenesis in influenza A H1N1 viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Lethal Mutagenesis of Hepatitis C Virus Induced by Favipiravir - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of Action of T-705 against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Interface‐based design of the favipiravir‐binding site in SARS‐CoV‐2 RNA‐dependent RNA polymerase reveals mutations conferring resistance to chain termination - PMC [pmc.ncbi.nlm.nih.gov]

The Broad-Spectrum Antiviral Activity of T-705RTP: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the antiviral spectrum and mechanisms of action of T-705RTP, the active metabolite of the prodrug Favipiravir (T-705). Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding, presents key experimental data, and outlines methodologies for the evaluation of this broad-spectrum antiviral agent against a range of RNA viruses.

Introduction: The Emergence of a Potent Viral RNA Polymerase Inhibitor

Favipiravir (T-705) is a pyrazinecarboxamide derivative that has demonstrated potent antiviral activity against a wide array of RNA viruses.[1][2] Initially developed for the treatment of influenza, its unique mechanism of action has established it as a promising countermeasure against numerous viral pathogens of public health concern.[1][3] T-705 is a prodrug that undergoes intracellular phosphoribosylation to its active form, T-705-ribofuranosyl-5'-triphosphate (this compound).[2][4] This active metabolite functions as a purine nucleotide analog, targeting the highly conserved RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of most RNA viruses.[1][4]

Core Mechanism of Action: A Multi-pronged Attack on Viral Replication

The antiviral efficacy of this compound stems from its ability to disrupt viral RNA synthesis through several distinct, yet complementary, mechanisms. This multi-faceted approach contributes to its broad-spectrum activity and a high barrier to the development of resistance.

Competitive Inhibition of Viral RdRp

This compound acts as a competitive inhibitor of the viral RdRp, primarily competing with the natural purine nucleoside triphosphates, adenosine triphosphate (ATP) and guanosine triphosphate (GTP), for incorporation into the nascent viral RNA strand.[5] Enzyme kinetic studies, such as Lineweaver-Burk plots, have demonstrated this competitive inhibition, indicating that this compound is recognized by the viral polymerase as a purine analog.[5] This competition effectively reduces the rate of viral RNA synthesis.

RNA Chain Termination

Upon incorporation into the growing RNA chain, this compound can act as a chain terminator, halting further elongation of the viral genome.[6] While this compound possesses a 3'-hydroxyl group, which is typically required for the formation of the subsequent phosphodiester bond, the incorporation of one or two consecutive this compound molecules can prevent the addition of the next nucleotide, thereby prematurely terminating transcription.[7]

Lethal Mutagenesis

A key aspect of this compound's antiviral activity is its induction of lethal mutagenesis.[8][9] By functioning as an ambiguous base analog, this compound can be incorporated in place of guanine or adenine.[8][10] This leads to an increased frequency of transition mutations, specifically G-to-A and C-to-U changes, in the viral genome during replication.[2][11] The accumulation of these mutations exceeds the error threshold that the virus can tolerate, resulting in the production of non-viable viral progeny and ultimately, viral extinction.[8]

Visualizing the Mechanism of Action

The following diagram illustrates the intracellular conversion of Favipiravir to its active form and its subsequent multi-pronged inhibition of viral RNA replication.

Caption: Intracellular activation of Favipiravir and its multi-faceted inhibition of viral RdRp.

Antiviral Spectrum of this compound

This compound exhibits a broad spectrum of activity against a diverse range of RNA viruses. The following tables summarize the in vitro efficacy of Favipiravir (T-705), the prodrug of this compound, against various viral families, as determined by 50% effective concentration (EC₅₀) values obtained from cell culture-based assays.

Table 1: Antiviral Activity against Orthomyxoviridae and Arenaviridae

| Virus Family | Virus | Cell Line | EC₅₀ (µM) | Reference |

| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 0.19 - 22.48 | [12] |

| Influenza A (H5N1) | MDCK | 1.3 - 7.7 | [10] | |

| Influenza B | MDCK | 0.09 - 0.58 | [2] | |

| Influenza C | MDCK | 0.014 - 0.55 | [2] | |

| Arenaviridae | Junin virus | Vero | 5.0 - 6.0 | [2] |

| Pichinde virus | Vero | 5.0 - 6.0 | [13] | |

| Tacaribe virus | Vero | 5.0 - 6.0 | [13] | |

| Lassa virus | Vero | 10.8 - 70.7 | [14] |

Table 2: Antiviral Activity against Bunyaviridae and Flaviviridae

| Virus Family | Virus | Cell Line | EC₅₀ (µM) | Reference |

| Bunyaviridae | La Crosse virus | Vero | 32 - 191 | [13] |

| Punta Toro virus | Vero | 32 - 191 | [13] | |

| Rift Valley fever virus | Vero | 32 - 191 | [13] | |

| Sandfly fever virus | Vero | 32 - 191 | [13] | |

| Flaviviridae | West Nile virus | Vero | 318 | [10] |